molecular formula C16H19ClN6O2 B12494414 N~2~-(4-chlorophenyl)-N~4~-cyclohexyl-5-nitropyrimidine-2,4,6-triamine

N~2~-(4-chlorophenyl)-N~4~-cyclohexyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12494414
M. Wt: 362.81 g/mol
InChI Key: KSVAENYLABVXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a nitro group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Chlorophenyl and Cyclohexyl Groups: The chlorophenyl and cyclohexyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), strong bases (sodium hydride, potassium tert-butoxide).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

    Hydrolysis: Amines and carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N2-(4-BROMOPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Similar structure but with a bromine atom instead of chlorine.

    N2-(4-METHOXYPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

N2-(4-CHLOROPHENYL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding affinity to molecular targets

Properties

Molecular Formula

C16H19ClN6O2

Molecular Weight

362.81 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-4-N-cyclohexyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H19ClN6O2/c17-10-6-8-12(9-7-10)20-16-21-14(18)13(23(24)25)15(22-16)19-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H4,18,19,20,21,22)

InChI Key

KSVAENYLABVXJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.